molecular formula C10H10N2S B8555073 5-Methyl-4-(methylthio)quinazoline

5-Methyl-4-(methylthio)quinazoline

Cat. No.: B8555073
M. Wt: 190.27 g/mol
InChI Key: ZWVAAOJYHDEETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-4-(methylthio)quinazoline is a useful research compound. Its molecular formula is C10H10N2S and its molecular weight is 190.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

5-methyl-4-methylsulfanylquinazoline

InChI

InChI=1S/C10H10N2S/c1-7-4-3-5-8-9(7)10(13-2)12-6-11-8/h3-6H,1-2H3

InChI Key

ZWVAAOJYHDEETA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=CN=C2SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of sodium thiomethoxide (0.806 g, 11.5 mmol) in THF (40 ml) at 0° C. was added 1B (1.368 g, 7.66 mmol) in THF (25 ml). The mixture was stirred at room temperature for 1.5 h. The reaction mixture was concentrated to about 15 ml, and water (100 ml) was added. The slurry was stirred at 0° C. for 30 min. The solid was collected by filtration, washed with water and dried to give 1C (1.209 g, 83%) as a solid. The compound has an analytical HPLC retention time=1.899 min (Chromolith SpeedROD column 4.6×50 mm, 10-90% aqueous methanol containing 0.1% TFA over 4 minutes, 4 mL/min, monitoring at 254 nm) and a LC/MS M++H=191+.
Quantity
0.806 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.368 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Yield
83%

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